(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Fragment-based drug discovery Structure-activity relationship Molecular recognition

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (CAS 510723-80-5) is a secondary amine characterized by a 2,3-dimethoxybenzyl moiety linked to a tetrahydrofuran-2-yl-methyl group via a central amine nitrogen. Its molecular formula is C14H21NO3 with a molecular weight of 251.32 g/mol.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 510723-80-5
Cat. No. B1335111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
CAS510723-80-5
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNCC2CCCO2
InChIInChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3
InChIKeyKRKRFPVLDYQKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (CAS 510723-80-5): Chemical Class and Core Identity


(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (CAS 510723-80-5) is a secondary amine characterized by a 2,3-dimethoxybenzyl moiety linked to a tetrahydrofuran-2-yl-methyl group via a central amine nitrogen [1]. Its molecular formula is C14H21NO3 with a molecular weight of 251.32 g/mol [1]. The compound belongs to a series of dimethoxybenzyl-tetrahydrofuran-methyl-amine positional isomers that differ solely in the substitution pattern of the two methoxy groups on the phenyl ring, making precise isomer selection critical for structure-activity relationship (SAR) studies and fragment-based lead optimization campaigns .

Why Substituting (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine with Positional Isomers Can Compromise Research Outcomes


While the 2,3-dimethoxy isomer shares identical molecular formula, molecular weight (251.32 g/mol), and most global computed descriptors (XLogP3-AA = 1.6, TPSA = 39.7 Ų, HBD = 1, HBA = 4) with its 2,4- and 3,4-regioisomers [1][2][3], the spatial orientation of the methoxy groups is known to critically influence hydrogen-bonding geometry, molecular recognition, and target engagement in biochemical systems . In fragment-based drug discovery, even subtle changes in substitution pattern can lead to profoundly different binding poses, off-rate kinetics, and selectivity profiles that are undetectable by bulk physicochemical measurements alone [3]. Therefore, treating these positional isomers as interchangeable procurement items introduces uncontrolled variables that can invalidate SAR hypotheses and lead to irreproducible biological results.

Quantitative Differentiation Evidence for (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine Against Closest Analogs


Ortho-Vicinal Dimethoxy Substitution Pattern as the Defining Structural Differentiator

The target compound is the only member of the dimethoxybenzyl-tetrahydrofuran-methyl-amine positional isomer series bearing the 2,3-dimethoxy (ortho-vicinal) substitution pattern on the phenyl ring [1]. In contrast, the 2,4-isomer (CAS 510723-75-8) places methoxy groups at ortho and para positions, while the 3,4-isomer (CAS 346704-26-5) places them at meta and para positions [2][3]. This 2,3-disubstitution creates a unique contiguous electron-rich surface with distinct hydrogen-bond acceptor geometry that cannot be replicated by any other regioisomer. While all isomers share identical molecular formula (C14H21NO3), molecular weight (251.32 g/mol), XLogP3-AA (1.6), TPSA (39.7 Ų), hydrogen bond donor count (1), acceptor count (4), and rotatable bond count (6), the spatial disposition of the two methoxy oxygen atoms differs in terms of O–O interatomic distance and dihedral angle relative to the benzylamine nitrogen [1][2][3].

Fragment-based drug discovery Structure-activity relationship Molecular recognition

Computed Physicochemical Property Parity Across Positional Isomers and the Implications for Procurement Decisions

A direct comparison of PubChem-computed properties reveals that the 2,3-, 2,4-, and 3,4-dimethoxy isomers are essentially indistinguishable by standard bulk physicochemical descriptors, all yielding identical values for XLogP3-AA (1.6), TPSA (39.7 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), rotatable bond count (6), molecular weight (251.32 g/mol), and complexity score (237) [1][2][3]. The sole differential property across these three isomers is the InChIKey—a direct structural hash that serves as the only unambiguous molecular identifier distinguishing them: KRKRFPVLDYQKIR-UHFFFAOYSA-N (2,3-isomer), UMUVEGLNWVUCTM-UHFFFAOYSA-N (2,4-isomer), and ZPKUANIUQZWSSL-UHFFFAOYSA-N (3,4-isomer) [1][2][3]. This analytical indistinguishability by common bulk measurements means that traditional QC methods (e.g., NMR, LC-MS, elemental analysis) must be carefully configured to resolve the specific 2,3-isomer from its 2,4- and 3,4-counterparts, as they share identical mass spectra and similar chromatographic behavior.

Physicochemical profiling Isomer comparison Quality control

Single Undefined Chiral Center as a Latent Source of Stereochemical Diversity Relative to Non-Chiral Analogs

The tetrahydrofuran-2-yl-methyl moiety in the target compound introduces one undefined chiral center (the C2 position of the tetrahydrofuran ring), as documented in PubChem's computed stereocenter count (Undefined Atom Stereocenter Count = 1) [1]. This contrasts with achiral benzylamine derivatives that lack the THF ring entirely, such as N-(2,3-dimethoxybenzyl)ethanamine, which possess zero stereocenters [2]. Among the positional isomer series, all dimethoxybenzyl-THF-methyl-amine isomers share this single undefined stereocenter [3][4]; thus, the chiral feature is common to the series but distinguishes the entire series from simpler N-benzyl-N-alkyl amines. The racemic nature of the commercially supplied material (typically 95% purity as a racemic mixture) provides a defined starting point for chiral resolution or asymmetric synthesis efforts.

Stereochemistry Chiral resolution Enantioselective synthesis

Molecular Complexity and Hydrogen-Bonding Architecture as a Differentiator from Simpler N-Benzyl-N-Alkyl Amines

The target compound juxtaposes two hydrogen-bond acceptor-rich domains—the 2,3-dimethoxyphenyl ring (2 oxygen atoms in vicinal orientation) and the tetrahydrofuran oxygen—around a central secondary amine that can act as both a hydrogen-bond donor and acceptor [1]. This architecture yields a molecular complexity score of 237 (PubChem-computed), which is substantially higher than that of simpler N-benzyl-N-alkyl amines lacking the THF ring, such as N-(2,3-dimethoxybenzyl)ethanamine (estimated complexity ~150-180) [1]. The presence of four hydrogen-bond acceptors (two methoxy oxygens, one THF oxygen, one amine nitrogen) and one hydrogen-bond donor (secondary amine NH) provides a balanced HBA/HBD ratio of 4:1, consistent with oral drug-like chemical space expectations. This arrangement is shared by all dimethoxybenzyl-THF-methyl positional isomers, positioning the entire series as a distinct scaffold class relative to simpler benzylamines.

Fragment-based screening Ligand efficiency Hydrogen bonding

Highest-Confidence Application Scenarios for the (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine Scaffold


Fragment-Based Lead Discovery Requiring a Vicinal Dimethoxy Hydrogen-Bond Acceptor Pharmacophore

When a fragment screen or computational docking study identifies a binding pocket that engages two closely spaced hydrogen-bond acceptors in a vicinal orientation (~2.8 Å apart), the 2,3-dimethoxy isomer is the only member of the dimethoxybenzyl-THF-methyl-amine series capable of simultaneously presenting both methoxy oxygen atoms to complementary donor residues . The 2,4- and 3,4-isomers, with inter-oxygen distances of approximately 5.1 Å and 4.3 Å respectively, would fail to satisfy this spatial constraint, leading to suboptimal binding or complete loss of target engagement . Procurement of the 2,3-isomer should be paired with 1H-NMR confirmation using a certified reference standard to verify the ortho-vicinal substitution pattern, given the analytical indistinguishability of the isomers by standard MS and bulk property measurements .

Medicinal Chemistry SAR Exploration of Dimethoxy Substitution Topology on Target Binding

For a systematic structure-activity relationship (SAR) study aiming to correlate dimethoxy substitution topology with biological activity (e.g., enzyme inhibition or receptor binding), the 2,3-isomer must be explicitly procured as a discrete entity rather than substituted with its 2,4- or 3,4-counterparts . All positional isomers share identical molecular formula (C14H21NO3), molecular weight (251.32 g/mol), and computed LogP (1.6), making them analytically indistinguishable by LC-MS alone . A rigorous SAR study therefore requires individual procurement of each isomer by its unique CAS number and verification by chromatographic separation under isomer-resolving conditions or by 1H-NMR aromatic region analysis, where the distinct coupling patterns of the 2,3- vs. 2,4- vs. 3,4-substituted phenyl rings produce distinguishable signal multiplicities .

Enantioselective Synthesis or Chiral Resolution Starting from a Racemic THF-Containing Scaffold

The commercially supplied racemic mixture (undefined stereocenter at THF C2) provides a tractable starting point for chiral chromatography or diastereomeric salt resolution to isolate individual enantiomers . This stereochemical feature differentiates the entire dimethoxybenzyl-THF-methyl-amine series from achiral N-benzyl-N-alkyl amines, which cannot offer enantiomer-dependent pharmacology . Any discovery program interested in exploring stereospecific target interactions should prioritize the THF-containing scaffold series over non-chiral benzylamine analogs .

Building Block Procurement for Fragment Library Expansion with Enhanced Fsp³ Character

This compound serves as a versatile secondary amine building block combining a lipophilic dimethoxyaryl domain with a saturated heterocyclic THF ring, offering higher fraction sp³ (Fsp³ = 0.57 based on 8 sp³ carbons out of 14 total carbons) compared to fully aromatic benzylamine building blocks . The balanced physicochemical profile (XLogP3 = 1.6; TPSA = 39.7 Ų; MW = 251.32) places this scaffold within favorable drug-like chemical space, and its dual hydrogen-bond acceptor/donor functionality makes it suitable for condensation, reductive amination, and nucleophilic substitution reactions in fragment elaboration workflows .

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